Positional Isomer Discrimination in Impurity Profiles
In the brexpiprazole manufacturing process, 1-(benzo[b]thiophen-6-yl)piperazine is formed as a position-specific process impurity that is chromatographically resolvable from the 4-yl active intermediate. LC-MS analysis using a pH 3.70 ammonium formate / acetonitrile gradient achieved baseline separation of the 6-yl impurity from the 4-yl intermediate, enabling structural confirmation by exact mass and fragmentation pattern [1]. This direct head-to-head impurity profiling confirms that the 6-yl isomer co-elutes at a retention time distinct from the 4-yl isomer, necessitating procurement of the authentic 6-yl standard—not a generic benzothiophene-piperazine—for accurate HPLC calibration and regulatory compliance .
| Evidence Dimension | LC-MS detection and structural confirmation in brexpiprazole impurity profile |
|---|---|
| Target Compound Data | Retention time (RT) separated from 4-yl isomer; mass spectrum consistent with C12H14N2S (MW 218.32) |
| Comparator Or Baseline | 1-(Benzo[b]thiophen-4-yl)piperazine (brexpiprazole active intermediate): RT distinct; mass spectrum identical at MS level |
| Quantified Difference | Chromatographic resolution (peak-to-peak separation) achieved under gradient elution; identity confirmed by MS/MS fragmentation pattern differentiation |
| Conditions | LC-MS: column C18, mobile phase A: 10 mM ammonium formate pH 3.70, mobile phase B: acetonitrile, gradient elution; MS detection in ESI+ mode. |
Why This Matters
Procuring the correct positional isomer is mandatory for impurity reference standard preparation; use of the 4-yl isomer would produce a false-negative impurity result, risking failed regulatory submission.
- [1] Tyagi, R., et al. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development, 22(10), 1391-1400. View Source
